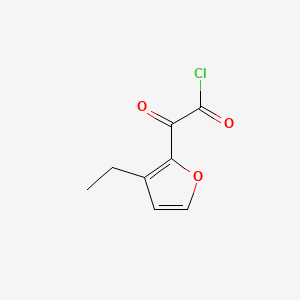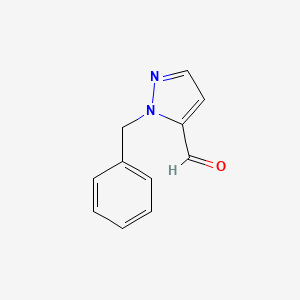![molecular formula C21H23ClN2O B560787 (2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol CAS No. 106865-68-3](/img/structure/B560787.png)
(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol is a member of the hapalindole-type family of natural products, which are hybrid isoprenoid-indole alkaloids. These compounds are produced exclusively by certain cyanobacterial strains, particularly those in Subsection V. This compound, like other hapalindoles, features an isonitrile- or isothiocyanate-containing indole alkaloid skeleton with a cyclized isoprene unit .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hapalindole V involves the biosynthesis of indole-isonitrile intermediates from cyanobacteria. The process includes the formation of both cis and trans geometrical isomers, which are pivotal early biosynthetic intermediates . Enzymatic assays using specific enzymes such as WelI1 and WelI3 have demonstrated the ability to catalyze the formation of these isomers .
Industrial Production Methods: Advances in synthetic biology and biocatalysis may offer scalable methods for industrial production in the future .
Chemical Reactions Analysis
Types of Reactions: (2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol undergoes various chemical reactions, including oxidative coupling, which is a common method for functionalizing the indole moiety. This reaction typically occurs at the 3-position of the indole due to its intrinsic nucleophilicity .
Common Reagents and Conditions: Oxidative coupling reactions often involve the use of base/oxidants or oxidants alone. Enolates and phenols are common nucleophiles used in these reactions .
Major Products: The major products formed from these reactions include various indole alkaloids with modified functional groups, which can be further diversified through additional enzymatic steps .
Scientific Research Applications
(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol and its analogs have been explored for their broad-spectrum cytotoxicities against multidrug-resistant bacteria, fungi, and human tumor cells . These compounds have shown potential as natural antibiotics and anticancer agents. Additionally, they are studied for their unique biosynthetic pathways, which offer insights into natural product diversification and enzyme catalysis .
Mechanism of Action
The mechanism of action of hapalindole V involves its interaction with cellular targets through its isonitrile group. This group is known to form covalent bonds with nucleophilic sites in proteins, disrupting their function. The compound’s broad-spectrum cytotoxicity is attributed to its ability to inhibit multiple cellular pathways .
Comparison with Similar Compounds
Similar Compounds: (2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol is part of a larger family of indole alkaloids, including fischerindoles, ambiguines, and welwitindolinones . These compounds share a common biosynthetic pathway but differ in their structural modifications and biological activities.
Uniqueness: What sets hapalindole V apart is its specific isonitrile-containing indole alkaloid skeleton, which is less common among natural products. This unique structure contributes to its potent biological activities and makes it a valuable compound for scientific research .
Properties
CAS No. |
106865-68-3 |
|---|---|
Molecular Formula |
C21H23ClN2O |
Molecular Weight |
354.878 |
InChI |
InChI=1S/C21H23ClN2O/c1-6-20(4)16(22)10-15-19(2,3)12-8-7-9-14-17(12)13(11-24-14)21(15,25)18(20)23-5/h6-9,11,15-16,18,24-25H,1,10H2,2-4H3/t15-,16-,18+,20+,21+/m0/s1 |
InChI Key |
CMGQSGIXZPECQF-UAOIFFKFSA-N |
SMILES |
CC1(C2CC(C(C(C2(C3=CNC4=CC=CC1=C43)O)[N+]#[C-])(C)C=C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


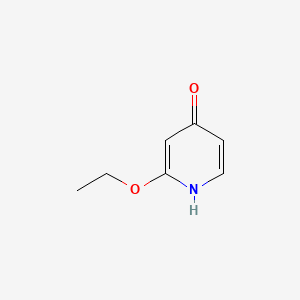
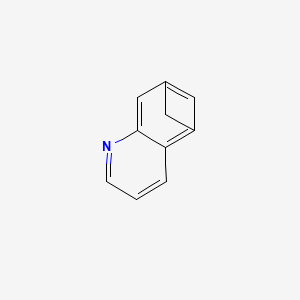

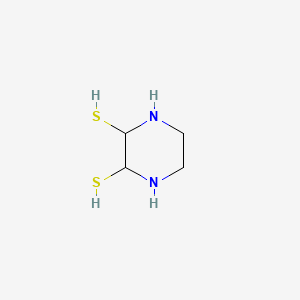
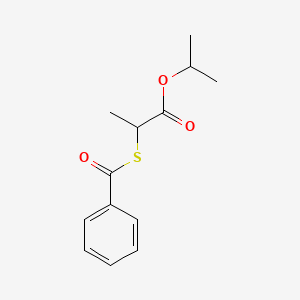
![4,5-Dihydroacenaphtho[5,4-d]thiazole](/img/structure/B560716.png)
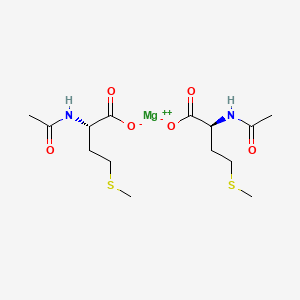
![2-[(3,5-Dibromopyridin-2-yl)azo]-5-[ethyl(2-hydroxy-3-sulfopropyl)amino]benzoic acid](/img/structure/B560718.png)
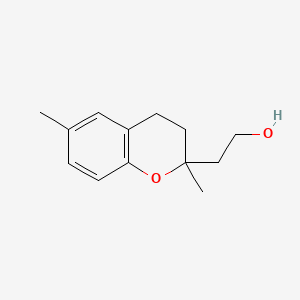
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]thiazin-8(1H)-amine](/img/structure/B560721.png)

